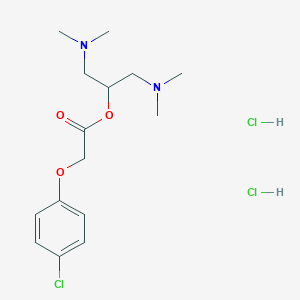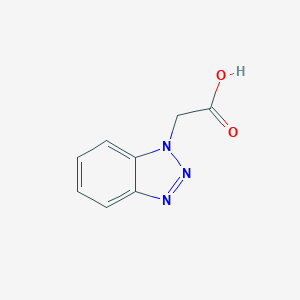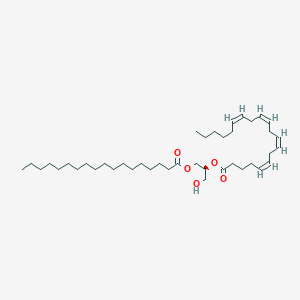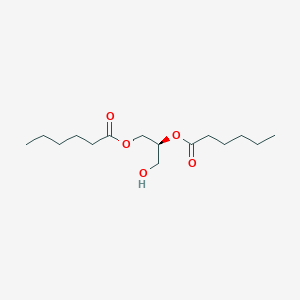
1,3-Bis(dimethylamino)propan-2-yl 2-(4-chlorophenoxy)acetate;dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Bis(dimethylamino)propan-2-yl 2-(4-chlorophenoxy)acetate;dihydrochloride, also known as BAM, is a commonly used fluorescent dye in biological research. It is a lipophilic and cationic dye that can penetrate cell membranes and accumulate in mitochondria. BAM is widely used in various cellular imaging applications, including mitochondrial membrane potential measurement, reactive oxygen species detection, and calcium imaging.
Wirkmechanismus
1,3-Bis(dimethylamino)propan-2-yl 2-(4-chlorophenoxy)acetate;dihydrochloride is a lipophilic and cationic dye that can penetrate cell membranes and accumulate in mitochondria. Its accumulation in mitochondria is due to the negative membrane potential across the mitochondrial inner membrane. Once inside mitochondria, 1,3-Bis(dimethylamino)propan-2-yl 2-(4-chlorophenoxy)acetate;dihydrochloride binds to cardiolipin, a phospholipid that is exclusively found in the mitochondrial inner membrane. The binding of 1,3-Bis(dimethylamino)propan-2-yl 2-(4-chlorophenoxy)acetate;dihydrochloride to cardiolipin results in a shift in its fluorescence emission spectrum, which can be used to measure mitochondrial membrane potential.
Biochemical and Physiological Effects
1,3-Bis(dimethylamino)propan-2-yl 2-(4-chlorophenoxy)acetate;dihydrochloride has been shown to have minimal toxicity and does not interfere with mitochondrial function at low concentrations. However, at high concentrations, 1,3-Bis(dimethylamino)propan-2-yl 2-(4-chlorophenoxy)acetate;dihydrochloride can induce mitochondrial permeability transition, leading to mitochondrial dysfunction and cell death. Therefore, it is important to use 1,3-Bis(dimethylamino)propan-2-yl 2-(4-chlorophenoxy)acetate;dihydrochloride at appropriate concentrations and to minimize its exposure to cells.
Vorteile Und Einschränkungen Für Laborexperimente
1,3-Bis(dimethylamino)propan-2-yl 2-(4-chlorophenoxy)acetate;dihydrochloride has several advantages over other mitochondrial dyes, including its lipophilic nature, which allows it to penetrate cell membranes and accumulate in mitochondria, and its sensitivity to changes in mitochondrial membrane potential. However, 1,3-Bis(dimethylamino)propan-2-yl 2-(4-chlorophenoxy)acetate;dihydrochloride also has some limitations, including its potential toxicity at high concentrations and its inability to distinguish between different subpopulations of mitochondria.
Zukünftige Richtungen
There are several future directions for the use of 1,3-Bis(dimethylamino)propan-2-yl 2-(4-chlorophenoxy)acetate;dihydrochloride in biological research. One potential application is the development of new 1,3-Bis(dimethylamino)propan-2-yl 2-(4-chlorophenoxy)acetate;dihydrochloride derivatives with improved properties, such as increased specificity for certain subpopulations of mitochondria or reduced toxicity. Another direction is the use of 1,3-Bis(dimethylamino)propan-2-yl 2-(4-chlorophenoxy)acetate;dihydrochloride in combination with other fluorescent dyes or probes to study mitochondrial function and dynamics in greater detail. Finally, 1,3-Bis(dimethylamino)propan-2-yl 2-(4-chlorophenoxy)acetate;dihydrochloride could be used in conjunction with other imaging techniques, such as electron microscopy or super-resolution microscopy, to obtain a more comprehensive understanding of mitochondrial structure and function.
Synthesemethoden
1,3-Bis(dimethylamino)propan-2-yl 2-(4-chlorophenoxy)acetate;dihydrochloride can be synthesized by reacting 2-(4-chlorophenoxy)acetic acid with 1,3-bis(dimethylamino)propan-2-ol in the presence of thionyl chloride. The resulting product is then treated with hydrochloric acid to obtain the dihydrochloride salt of 1,3-Bis(dimethylamino)propan-2-yl 2-(4-chlorophenoxy)acetate;dihydrochloride. The synthesis of 1,3-Bis(dimethylamino)propan-2-yl 2-(4-chlorophenoxy)acetate;dihydrochloride is relatively simple and can be easily scaled up for large-scale production.
Wissenschaftliche Forschungsanwendungen
1,3-Bis(dimethylamino)propan-2-yl 2-(4-chlorophenoxy)acetate;dihydrochloride is widely used in various cellular imaging applications, including mitochondrial membrane potential measurement, reactive oxygen species detection, and calcium imaging. It can also be used to label mitochondria in live cells, allowing researchers to track mitochondrial dynamics and function in real-time. Additionally, 1,3-Bis(dimethylamino)propan-2-yl 2-(4-chlorophenoxy)acetate;dihydrochloride has been used to study the effects of various drugs and compounds on mitochondrial function, as well as to investigate the role of mitochondria in various diseases, including cancer, neurodegenerative disorders, and metabolic disorders.
Eigenschaften
CAS-Nummer |
122984-57-0 |
|---|---|
Produktname |
1,3-Bis(dimethylamino)propan-2-yl 2-(4-chlorophenoxy)acetate;dihydrochloride |
Molekularformel |
C15H25Cl3N2O3 |
Molekulargewicht |
387.7 g/mol |
IUPAC-Name |
1,3-bis(dimethylamino)propan-2-yl 2-(4-chlorophenoxy)acetate;dihydrochloride |
InChI |
InChI=1S/C15H23ClN2O3.2ClH/c1-17(2)9-14(10-18(3)4)21-15(19)11-20-13-7-5-12(16)6-8-13;;/h5-8,14H,9-11H2,1-4H3;2*1H |
InChI-Schlüssel |
YDKRXMNKNUWSLG-UHFFFAOYSA-N |
SMILES |
CN(C)CC(CN(C)C)OC(=O)COC1=CC=C(C=C1)Cl.Cl.Cl |
Kanonische SMILES |
CN(C)CC(CN(C)C)OC(=O)COC1=CC=C(C=C1)Cl.Cl.Cl |
Synonyme |
1,3-bis(dimethylamino)isopropyl 4-chlorophenoxyacetate dihydrochloride BCE 001 BCE-001 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![1H-Benz[e]indolium, 2-[6-(acetylphenylamino)-1,3,5-hexatrienyl]-1,1-dimethyl-3-(4-sulfobutyl)-, inner salt](/img/structure/B52984.png)
![2-[(3,5,6-Trimethylpyrazin-2-yl)oxy]ethan-1-ol](/img/structure/B52985.png)
